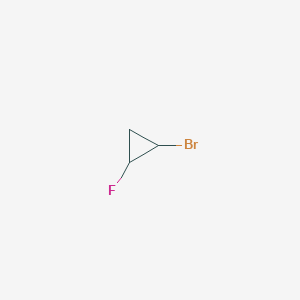

1-Bromo-2-fluorocyclopropane

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Isomerization and Reaction Mechanisms

1-Bromo-2-fluorocyclopropane has been studied in various contexts, including its behavior under certain conditions. For example, 2-Bromo-2-fluoro-1-alkylidenecyclopropanes, closely related compounds, have been observed to undergo isomerization into substituted 3-bromo-2-fluoro-1,3-butadienes when heated in polar solvents (Molchanov & Kostikov, 2001).

Solvolysis Reactions

Solvolysis reactions of 1-fluoro-1-bromo-2-arylcyclopropanes, which share a similar structure, have been studied to understand their behavior in the presence of electrophilic and nucleophilic agents. This research provides insights into how similar compounds like 1-Bromo-2-fluorocyclopropane might react under similar conditions (Aksenov & Terent'eva, 1978).

Heterocyclization to Pyrimidine Derivatives

Nitronium salts have been used as reagents for the heterocyclization of 1-bromo-1-fluorocyclopropanes in the presence of organic nitriles, leading to the formation of pyrimidine N-oxides. This application is significant for the synthesis of 4-halogenopyrimidine derivatives (Sedenkova et al., 2015).

Friedel-Crafts Reaction

In another study, the Friedel-Crafts reaction of 1-bromo-1-fluoro cyclopropane with benzene and other aromatic compounds was investigated. This reaction is notable for its selectivity and temperature-dependent outcomes, offering insights into potential synthetic applications (Mu¨ller & Weyerstahl, 1975).

Reduction with Organosilicon Hydrides

1-Bromo-1-fluoro-2-phenylcyclopropane, a structurally similar compound, was reduced using organosilicon hydrides. This research provides a perspective on how 1-Bromo-2-fluorocyclopropane might behave under reduction conditions, including insights into the stereochemistry of such reactions (Ando et al., 1973).

Nitrosation and Heterocyclization

Nitrosation of 1-bromo-1-fluorocyclopropanes has been studied as an approach to synthesize 5-aryl-4-bromo-4-fluoroisoxazolines, highlighting a pathway for creating complex heterocycles from simpler cyclopropane derivatives (Bondarenko et al., 2016).

Ring Opening and Expansion

Research on the ring opening of geminal dibromocyclopropanes, similar to 1-Bromo-2-fluorocyclopropane, with silver fluoride has been conducted. This work is significant for understanding how similar compounds might be transformed into larger ring structures (Loozen et al., 1976).

Mecanismo De Acción

Target of Action

Brominated and fluorinated cyclopropane derivatives are often used in organic synthesis and may interact with various organic compounds during these processes .

Mode of Action

The mode of action of 1-Bromo-2-fluorocyclopropane is largely dependent on the specific reaction conditions and the other reactants present. In general, halogenated cyclopropane derivatives like 1-Bromo-2-fluorocyclopropane can undergo various types of reactions, including substitution and elimination reactions . For instance, in the presence of a strong base, 1-Bromo-2-fluorocyclopropane might undergo an elimination reaction to form an alkene .

Biochemical Pathways

It’s important to note that any compound introduced into a biological system can potentially interact with various biochemical pathways, either directly or indirectly .

Pharmacokinetics

As a small, halogenated organic compound, it is likely to have good membrane permeability, which could influence its absorption and distribution .

Result of Action

It’s important to note that the effects of a compound at the molecular and cellular level are highly dependent on the specific biological context, including the types of cells and tissues involved, the presence of other compounds, and the specific biochemical pathways active in those cells .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-fluorocyclopropane can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can all affect the reactivity and stability of 1-Bromo-2-fluorocyclopropane . Furthermore, the specific environment within a biological system, including the cellular and tissue context, can also influence the action and efficacy of 1-Bromo-2-fluorocyclopropane .

Propiedades

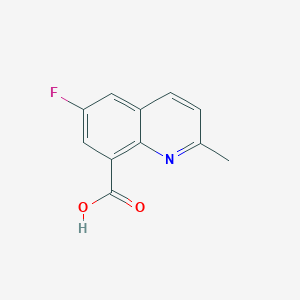

IUPAC Name |

1-bromo-2-fluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUCACBCRXRFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluorocyclopropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)

![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)

![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)